molecular formula C26H38N2O6S2 B11514859 N,N'-bis(3-butoxyphenyl)-2,2-bis(ethylsulfonyl)ethene-1,1-diamine

N,N'-bis(3-butoxyphenyl)-2,2-bis(ethylsulfonyl)ethene-1,1-diamine

Cat. No.: B11514859
M. Wt: 538.7 g/mol
InChI Key: PUUMUNRVBBHRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N’-BIS(3-BUTOXYPHENYL)-2,2-BIS(ETHANESULFONYL)ETHENE-1,1-DIAMINE” is an organic compound that belongs to the class of sulfonyl-containing ethene derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N’-BIS(3-BUTOXYPHENYL)-2,2-BIS(ETHANESULFONYL)ETHENE-1,1-DIAMINE” typically involves the following steps:

    Formation of the Ethene Backbone: The ethene backbone can be synthesized through a Wittig reaction or a similar olefination process.

    Introduction of Sulfonyl Groups: The ethene backbone is then functionalized with ethanesulfonyl groups using sulfonyl chloride reagents under basic conditions.

    Attachment of Butoxyphenyl Groups: The final step involves the nucleophilic substitution reaction where butoxyphenyl groups are introduced to the ethene backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled temperature and pressure conditions.

    Purification Techniques: Employing techniques such as recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N,N’-BIS(3-BUTOXYPHENYL)-2,2-BIS(ETHANESULFONYL)ETHENE-1,1-DIAMINE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used as a probe in biological studies to investigate cellular processes.

Industry

    Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.

    Material Production: Employed in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which “N,N’-BIS(3-BUTOXYPHENYL)-2,2-BIS(ETHANESULFONYL)ETHENE-1,1-DIAMINE” exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-BIS(3-METHOXYPHENYL)-2,2-BIS(ETHANESULFONYL)ETHENE-1,1-DIAMINE
  • N,N’-BIS(3-ETHOXYPHENYL)-2,2-BIS(ETHANESULFONYL)ETHENE-1,1-DIAMINE

Uniqueness

  • Structural Features : The presence of butoxy groups provides unique steric and electronic properties.
  • Reactivity : Different reactivity patterns compared to methoxy or ethoxy derivatives.

Properties

Molecular Formula

C26H38N2O6S2

Molecular Weight

538.7 g/mol

IUPAC Name

1-N,1-N'-bis(3-butoxyphenyl)-2,2-bis(ethylsulfonyl)ethene-1,1-diamine

InChI

InChI=1S/C26H38N2O6S2/c1-5-9-17-33-23-15-11-13-21(19-23)27-25(26(35(29,30)7-3)36(31,32)8-4)28-22-14-12-16-24(20-22)34-18-10-6-2/h11-16,19-20,27-28H,5-10,17-18H2,1-4H3

InChI Key

PUUMUNRVBBHRHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=C(S(=O)(=O)CC)S(=O)(=O)CC)NC2=CC(=CC=C2)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.